1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-
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Overview
Description
1,7-Diazaspiro[44]nonane,7-[(1S)-1-phenylethyl]-,(5S)- is an organic compound characterized by a spirocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- typically involves the nucleophilic substitution of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with tert-butylamine, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic derivatives
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,7-Diazaspiro[4.4]nonane-2,8-dione
Uniqueness
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- is unique due to its specific spirocyclic structure and the presence of a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in drug design and synthetic chemistry .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(5S)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15-/m0/s1 |
InChI Key |
UNNZMQCLCNEIDY-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2)CCCN3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
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